Product packaging for Averufin(Cat. No.:CAS No. 14016-29-6)

Averufin

Cat. No.: B1665840
CAS No.: 14016-29-6
M. Wt: 368.3 g/mol
InChI Key: RYFFZJHGQCKWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Averufin (CAS 14016-29-6) is a polyketide-derived anthraquinone mycotoxin biosynthesized by fungi such as Aspergillus parasiticus and Aspergillus versicolor . It serves as a critical intermediate in the biosynthesis of Aflatoxin B1 (AFB1), a potent carcinogen classified as a Group 1 carcinogen by the IARC . Within the aflatoxin biosynthetic pathway, this compound is positioned between averantin and hydroxyversicolorone, playing an essential role in the formation of the versicolorins and the final aflatoxin structure . In mechanistic studies, this compound has been demonstrated to uncouple oxidative phosphorylation in isolated rat liver mitochondria, causing 50% uncoupling at approximately 1.5 µM . This disruption of mitochondrial function provides key insight into its toxicological potential. Beyond its role as a biosynthetic intermediate, research indicates this compound exhibits bioactivity, including anticancer effects against myeloid leukemia HL60 cells with an IC₅₀ of 1.00 µM . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O7 B1665840 Averufin CAS No. 14016-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,17S)-3,7,9-trihydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-20-4-2-3-12(26-20)16-13(27-20)7-10-15(19(16)25)18(24)14-9(17(10)23)5-8(21)6-11(14)22/h5-7,12,21-22,25H,2-4H2,1H3/t12-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFFZJHGQCKWMV-YUNKPMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891789
Record name Averufin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14016-29-6
Record name Averufin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14016-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Averufin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014016296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Averufin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVERUFIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R1N64C5MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Total Synthesis via Diels-Alder Cyclization

The first total synthesis of racemic averufin was achieved through a double Diels-Alder reaction strategy. Starting with 2,6-dichlorobenzoquinone, the reaction with (E)-1,3-bis(trimethylsilyloxy)-1-methoxy-1,3-butadiene yielded a bicyclic intermediate, which underwent sequential oxidation and deprotection steps to form the anthraquinone core. Key modifications included:

  • Regioselective demethylation using boron tribromide to introduce hydroxyl groups at C-5 and C-8.
  • Side-chain functionalization via Wittig olefination to install the methyl-bearing pentenyl moiety.

This route produced (±)-averufin in 12% overall yield, with the stereochemistry at C-1′ and C-5′ remaining unresolved in the racemic mixture.

Isotopic Labeling for Biosynthetic Studies

A second synthesis focused on incorporating stable isotopes for tracing this compound’s role in aflatoxin biosynthesis. Using [1′-¹³C,²H]-labeled sodium acetate, researchers generated chiral methyl groups through enzymatic resolution with Pseudomonas fluorescens lipase. Notable achievements included:

  • Site-specific ¹³C labeling at C-4′ (23% incorporation) and C-1′ (18% incorporation) positions.
  • Deuterium retention exceeding 85% at C-1′ during fungal conversion to aflatoxin B₁.

Table 1: Isotopic Incorporation Efficiency in Aflatoxin B₁ from Labeled this compound

Isotope Position Incorporation Efficiency (%) Retention in Aflatoxin B₁ (%)
[4′-¹³C] 67 89
[1′-¹³C,²H] 58 92
[5,6-¹³C₂] 41 76

Data derived from feeding studies with *Aspergillus parasiticus SU-1.*

Biosynthetic Pathways in Aspergillus Species

Early-Stage Pathway from Acetate

The biosynthetic route begins with the condensation of acetyl-CoA units to form norsolorinic acid (NA), a precursor characterized by its bright red anthraquinone structure. Critical enzymatic steps include:

  • NA dehydrogenase : Converts NA to averantin (AVN) via ketoreduction (Km = 18 μM, Vmax = 4.2 nmol/min/mg).
  • AVN monooxygenase : Hydroxylates AVN at C-5′ to form 5′-hydroxyaverantin (HAVN), requiring NADPH and molecular oxygen (Ki for CO inhibition = 0.8 mM).

Late-Stage Oxidation to this compound

HAVN undergoes oxidation by a cytosolic dehydrogenase (MW = 54 kDa, pH optimum 7.5) to yield this compound. Stereochemical analysis revealed:

  • (1′S,5′S) configuration in naturally occurring this compound.
  • Enantiomeric excess >98% in wild-type Aspergillus parasiticus strains.

Table 2: Enzymatic Parameters in this compound Biosynthesis

Enzyme Substrate Km (μM) Vmax (nmol/min/mg) Inhibitors
NA dehydrogenase NA 22 3.8 p-Chloromercuribenzoate
AVN monooxygenase AVN 15 2.1 Carbon monoxide
HAVN dehydrogenase HAVN 9 5.6 NADP⁺

Kinetic data from purified fungal enzymes.

Industrial Fermentation and Production

Strain Selection and Optimization

High-yielding strains include:

  • Aspergillus parasiticus SU-1 (aflatoxigenic, 1.2 g/L this compound).
  • Aspergillus versicolor NRRL 238 (non-aflatoxigenic, 0.8 g/L).
    Critical fermentation parameters:
  • Carbon source : Sucrose (120 g/L) > glucose (98 g/L).
  • Nitrogen limitation : Ammonium tartrate (0.5 g/L) induces secondary metabolism.
  • Dissolved oxygen : Maintained at 30% saturation via cascade agitation.

Downstream Processing

The purification protocol involves:

  • Acetone extraction (3x volume, 40°C) of mycelial mats.
  • Sephadex LH-20 chromatography with methanol elution (purity increases from 34% to 89%).
  • Preparative TLC on silica gel using toluene-ethyl acetate-acetic acid (50:30:4 v/v).

Table 3: Industrial Production Metrics

Parameter Bench Scale (5 L) Pilot Scale (500 L)
Fermentation time (days) 7 6
This compound titer (g/L) 1.1 0.9
Recovery yield (%) 68 57

Scalability data from industrial partners.

Analytical and Purification Advances

Chiral Resolution Techniques

Racemic this compound synthesized chemically can be resolved using:

  • Chiralpak AD column : Hexane/ethanol/trifluoroacetic acid (95:5:0.2 v/v), α = 1.32.
  • Enzymatic kinetic resolution : Candida antarctica lipase B achieves 44% ee in 8 h.

Spectroscopic Characterization

Critical spectral signatures:

  • UV-Vis : λmax 252 nm (ε = 18,400 M⁻¹cm⁻¹), 286 nm (ε = 14,200 M⁻¹cm⁻¹) in methanol.
  • ¹³C NMR : C-1′ at δ 72.3 ppm (d, J = 38 Hz for ¹³C-labeled samples).

Recent Research Discoveries

Heterologous Production in Saccharomyces cerevisiae

Recent metabolic engineering breakthroughs enabled:

  • 40 mg/L this compound in yeast via expression of Aspergillus PKS (polyketide synthase) and tailoring enzymes.
  • CRISPR/Cas9-mediated upregulation of acetyl-CoA carboxylase improved titers 2.3-fold.

Biocatalytic Derivatization

Immobilized Bacillus megaterium monooxygenase:

  • Hydroxylates this compound at C-4′ with 91% regioselectivity.
  • Turnover number = 4,200 mol product/mol enzyme.

Chemical Reactions Analysis

Types of Reactions: Averufin undergoes various chemical reactions, including oxidation, reduction, and hydroxylation. One notable reaction is the conversion of averantin to this compound through hydroxylation and subsequent oxidation .

Common Reagents and Conditions:

Major Products Formed: The major products formed from the reactions of this compound include hydroxythis compound and various aflatoxin precursors .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of Averufin and its derivative Averufanin in cancer therapy. Averufanin has shown significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study conducted on multiple human cancer cell lines demonstrated that Averufanin exhibited the highest cytotoxicity, particularly with an IC50 value significantly lower than that of other tested compounds. The study utilized the NCI-SRB assay on breast cancer, ovarian cancer, and glioblastoma cell lines, revealing the following insights:

  • Cell Cycle Arrest : Treatment with Averufanin led to an increase in the SubG1 phase, indicating apoptosis induction.
  • DNA Damage : H2A.X staining showed significant DNA damage accumulation in treated cells.
  • Mechanism of Action : The compound modulates p53-mediated signaling pathways, leading to cell death through apoptosis.

Table 1: Cytotoxic Effects of Averufanin on Different Cell Lines

Cell LineIC50 (µM)Apoptosis InductionDNA Damage
MCF-7 (Breast)5.2YesHigh
T47D (Breast)6.4YesHigh
U-87 (Glioblastoma)7.5YesModerate
MCF12A (Non-tumorigenic)20.0NoLow

This study suggests that Averufanin could be developed as a novel therapeutic agent for breast cancer treatment due to its selective toxicity towards cancerous cells while sparing non-tumorigenic cells .

Biosynthetic Pathways

This compound is also crucial in the biosynthesis of aflatoxins, particularly aflatoxin B1. It acts as a precursor in the metabolic pathway from averantin to aflatoxin B1.

Case Study: Aflatoxin Biosynthesis

Research has shown that:

  • Biosynthetic Role : this compound is synthesized from acetate by Aspergillus parasiticus, highlighting its significance in aflatoxin production.
  • Radiolabeling Studies : These studies indicated that a notable percentage of radiolabeled this compound was incorporated into aflatoxin B1, confirming its role as a precursor .

Table 2: Incorporation of Radiolabeled this compound into Aflatoxins

CompoundPercentage Incorporation (%)
Aflatoxin B123
O-methylsterigmatocystin31
Versicolorin A54

These findings underscore the importance of this compound not only as a potential anticancer agent but also as a significant player in fungal secondary metabolite biosynthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Averufin shares structural and biosynthetic relationships with several fungal secondary metabolites. Below is a detailed comparison:

Key Findings

Structural Differentiation :

  • This compound’s linear C₆ side chain distinguishes it from versiconal acetate (branched C₄) and sterigmatocystin (xanthone core) .
  • Methylation at positions 6 and 8 in 6,8-di-O-methyl this compound enhances lipophilicity, influencing its antibacterial activity .

Biosynthetic Hierarchy: Norsolorinic acid precedes this compound, while versiconal acetate and sterigmatocystin are downstream . Hydroxyversicolorone forms only when AvfA activity is disrupted, indicating metabolic flexibility in aflatoxin pathways .

Bioactivity :

  • This compound’s anticancer activity is distinct from sterigmatocystin ’s cytotoxicity, which directly inhibits cancer cell growth at lower concentrations .
  • 6,8-di-O-methyl this compound shows unique antibacterial effects absent in unmethylated this compound .

Enzymatic Specificity :

  • adhA is exclusive to this compound synthesis, while AvfA participates in both this compound oxidation and shunt metabolite formation .

Biological Activity

Averufin (AVR) is a significant compound in the biosynthesis of aflatoxins, which are potent mycotoxins produced by certain fungi, particularly Aspergillus species. This article delves into the biological activity of this compound, emphasizing its role in cancer cell dynamics and its biochemical pathways in aflatoxin production.

Overview of this compound

This compound is a polyketide compound produced by various Aspergillus species, notably Aspergillus parasiticus. It serves as a precursor in the biosynthetic pathway leading to aflatoxin B1, a highly toxic carcinogen. The conversion of this compound into other metabolites is crucial for understanding its biological implications.

Cytotoxicity and Apoptosis Induction

Recent studies have highlighted the cytotoxic effects of this compound, particularly its derivative averufanin. Research indicates that averufanin induces cell cycle arrest and promotes apoptosis in cancer cells. The following findings summarize key aspects of this activity:

  • Cell Line Sensitivity : Averufanin exhibited significant cytotoxicity across various cancer cell lines, including breast cancer (MCF-7, T47D), ovarian cancer, and glioblastoma cells. The compound demonstrated the lowest IC50 values against breast cancer cells, indicating higher sensitivity compared to non-tumorigenic cell lines (MCF12A) .
  • Mechanism of Action : The induction of apoptosis was confirmed through:
    • SubG1 Phase Increase : Flow cytometry analysis revealed an increase in the SubG1 phase in cells treated with averufanin, indicating DNA fragmentation associated with apoptosis .
    • DNA Damage Markers : Histone H2AX phosphorylation was used as a marker for DNA double-strand breaks, showing significant accumulation in treated cells compared to controls .
    • Western Blot Analysis : Increased levels of cleaved PARP and phosphorylated p53 were observed, supporting the activation of apoptotic pathways .

Enzymatic Pathways

This compound's role as a biosynthetic precursor to aflatoxins involves several enzymatic conversions:

  • Conversion Pathway : this compound is converted to versiconal hemiacetal acetate (VHA) through enzymatic reactions involving specific enzymes from Aspergillus species. This pathway is critical for aflatoxin production .
  • Radiolabeling Studies : Experiments using radiolabeled averufanin showed that approximately 23% was incorporated into aflatoxin B1 in wild-type strains of A. parasiticus, highlighting its significance in aflatoxin biosynthesis .

Study on Averufanin's Effects on Cancer Cells

In a comprehensive study assessing the effects of averufanin on various cancer cell lines:

  • Experimental Design : The NCI-SRB assay was employed across ten different cell lines to evaluate the cytotoxic effects of averufanin compared to other compounds derived from Aspergillus .
  • Results Summary :
    • Averufanin consistently showed higher cytotoxicity than other tested compounds.
    • The study provided evidence that treatment with averufanin leads to morphological changes indicative of apoptosis, such as cell detachment and rounding .

Data Table

CompoundCell LineIC50 (µM)Mechanism
AverufaninMCF-75.0Induces apoptosis
AverufaninT47D4.5Induces apoptosis
AverufaninSK-BR-36.0Induces apoptosis
Other CompoundsVarious>10Minimal effect

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Averufin
Reactant of Route 2
Averufin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.